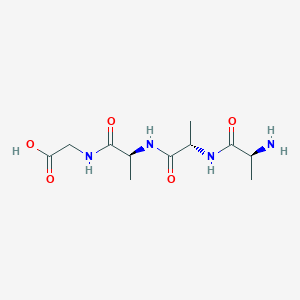

L-Alanyl-L-alanyl-L-alanylglycine

Description

Properties

CAS No. |

45242-80-6 |

|---|---|

Molecular Formula |

C11H20N4O5 |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1 |

InChI Key |

AWBQFZIACIILDY-ACZMJKKPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Dynamics of L Alanyl L Alanyl L Alanylglycine

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the conformational landscape of peptides in both solid and solution states. These techniques provide detailed information on vibrational modes, atomic connectivity, and secondary structure.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "fingerprint" of a peptide's conformational state. These methods probe the vibrational modes of a molecule, which are sensitive to the local chemical environment, hydrogen bonding, and backbone conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. For peptides like L-Alanyl-L-alanyl-L-alanylglycine, key spectral regions include the Amide A band (around 3300 cm⁻¹, associated with N-H stretching), the Amide I band (1600-1700 cm⁻¹, primarily C=O stretching), and the Amide II band (1500-1600 cm⁻¹, from N-H bending and C-N stretching). The exact positions of these bands are highly sensitive to the peptide's secondary structure (α-helix, β-sheet, or random coil).

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For peptides, Raman spectra also provide information on the amide bands and side-chain vibrations. Studies on the dipeptide L-Alanyl-L-alanine have shown evidence of a structural phase transition at low temperatures, revealed by changes in the Raman spectra. nih.gov

Raman Optical Activity (ROA) is a chiroptical technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. ROA is exceptionally sensitive to the stereochemistry and conformation of biomolecules. For peptides, the ROA spectrum provides detailed information about the backbone dihedral angles (φ, ψ) and the conformation of side chains. Studies on related alanine (B10760859) oligomers have demonstrated that ROA can distinguish between different conformers in solution and is sensitive to changes in the peptide's charge state and environment. chemicalbook.com

While a specific FT-IR spectrum for this compound is not widely published, analysis of related compounds like L-alanine and DL-alanyl-glycyl-glycine provides expected vibrational frequencies. chemicalbook.comijsr.net

Table 1: Representative Vibrational Modes and Expected Frequencies for Alanine-Containing Peptides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Amide A (N-H stretch) | 3280 - 3320 | Sensitive to hydrogen bonding. |

| Amide I (C=O stretch) | 1630 - 1700 | Highly sensitive to secondary structure. |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Also used for conformational analysis. |

| CH₃/CH₂ Bending | 1400 - 1470 | Relates to alanine and glycine (B1666218) side chains. |

This table is illustrative, based on data from related alanine and glycine-containing peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. By measuring chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), NMR provides detailed atomic-level information.

For this compound, 1D and 2D NMR experiments (such as COSY, TOCSY, and NOESY) would be employed.

Chemical Shifts: The chemical shifts of protons (¹H), carbon (¹³C), and nitrogen (¹⁵N) are sensitive to the local electronic environment and thus to the peptide's conformation. For instance, the chemical shift of the α-proton (Hα) is indicative of the secondary structure.

Coupling Constants: The scalar coupling constant between the amide proton and the α-proton (³J(HNHα)) can be used via the Karplus equation to estimate the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOE): NOEs identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.

Studies on the smaller dipeptide L-Alanyl-L-alanine have shown that NMR parameters are excellent probes of local conformation and can be used to distinguish between different ionic forms (cation, zwitterion, anion) in solution. documentsdelivered.com These studies reveal that the main-chain peptide conformations of the cationic and zwitterionic forms are similar, while the anion adopts a different, populated conformer. documentsdelivered.com Similar principles would apply to the analysis of this compound, allowing for a detailed picture of its solution-state conformational ensemble.

Table 2: Illustrative ¹H NMR Chemical Shifts for L-Alanine Residues in a Peptide Chain

| Proton | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| Amide (NH) | 8.0 - 8.5 | Can vary based on hydrogen bonding and position in the peptide. |

| Alpha (α-H) | 4.1 - 4.5 | Sensitive to backbone conformation. |

Note: These are typical values; precise shifts for this compound would need to be determined experimentally.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. mdpi.com The peptide bond is the main chromophore in the far-UV region (190-250 nm), and its CD spectrum provides a characteristic signature for different types of secondary structure. researchgate.net

For this compound, the CD spectrum would reveal the dominant secondary structure adopted by the peptide backbone in a given solvent.

α-Helix: Characterized by negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Typically exhibits a strong negative band near 200 nm.

Because short peptides like this tetrapeptide are often flexible, the resulting CD spectrum may represent an average of multiple coexisting conformations. The presence of three consecutive L-alanine residues might favor the formation of helical turns, while the terminal glycine could introduce flexibility, potentially leading to a more disordered or random coil structure. The exact conformation would be highly dependent on environmental conditions such as solvent, pH, and temperature.

X-ray Crystallography and Diffraction Studies of Oligopeptide Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing X-rays at a single crystal of the material and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the molecular structure.

While a crystal structure for this compound is not publicly available, extensive studies have been performed on the highly related tripeptide, L-Alanyl-L-alanyl-L-alanine. In one study, this tripeptide was found to crystallize in a parallel β-pleated sheet arrangement. crystallography.net In this conformation, the peptide backbones of adjacent molecules are aligned in the same direction, forming intermolecular hydrogen bonds. This provides critical insight into how alanine-rich sequences can self-assemble into ordered structures.

A crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its solid-state conformation and packing.

Table 3: Crystallographic Data for L-Alanyl-L-alanyl-L-alanine (A Related Tripeptide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P2₁ | crystallography.net |

| a (Å) | 11.849 | crystallography.net |

| b (Å) | 10.004 | crystallography.net |

| c (Å) | 9.862 | crystallography.net |

| β (°) | 101.30 | crystallography.net |

This data is for the related tripeptide L-Alanyl-L-alanyl-L-alanine and illustrates the type of information obtained from X-ray diffraction.

Mass Spectrometry for Molecular Identity and Sequence Validation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for verifying the molecular weight and confirming the amino acid sequence of peptides.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides. It allows for the transfer of ions from solution into the gas phase without significant fragmentation, making it ideal for accurately determining the molecular weight of the intact peptide.

For this compound (molecular formula C₁₁H₂₀N₄O₅), the expected monoisotopic mass is approximately 288.14 Da. In ESI-MS, the peptide would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 289.15.

To validate the sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide along its backbone, primarily at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. This method would unambiguously confirm the Ala-Ala-Ala-Gly sequence and distinguish it from its isomers.

Table 4: Predicted ESI-MS Ions for this compound

| Ion Type | Sequence Fragment | Predicted m/z ([M+H]⁺) |

|---|---|---|

| b₁ | Ala | 72.04 |

| b₂ | Ala-Ala | 143.08 |

| b₃ | Ala-Ala-Ala | 214.12 |

| y₁ | Gly | 76.04 |

| y₂ | Ala-Gly | 147.08 |

| y₃ | Ala-Ala-Gly | 218.12 |

These values are theoretical predictions for singly charged ions.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of peptides, providing definitive confirmation of their amino acid sequence. In this method, the precursor peptide ion, in this case, this compound, is first selected in the mass spectrometer. It is then subjected to fragmentation through collision-induced dissociation (CID), where the ion collides with an inert gas. This process induces cleavage of the peptide bonds, which are the most labile sites, resulting in a series of characteristic fragment ions.

The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of two main types of sequence ions: b-ions and y-ions . The b-ions contain the N-terminus of the peptide and are formed by the cleavage of a peptide bond, with the charge being retained on the N-terminal fragment. Conversely, y-ions contain the C-terminus and are generated when the charge is retained on the C-terminal fragment resulting from the same peptide bond cleavage.

The resulting fragment ions are then separated and detected by a second mass analyzer, generating an MS/MS spectrum. The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence. For this compound, the expected sequence can be confirmed by identifying the series of b- and y-ions.

The theoretical monoisotopic masses of the b- and y-ions for this compound are calculated based on the individual masses of the constituent amino acid residues (Alanine: 71.03711 Da, Glycine: 57.02146 Da). The sequence is Ala-Ala-Ala-Gly.

The expected fragmentation pattern would yield b1, b2, and b3 ions, as well as y1, y2, and y3 ions. The detection of these specific ions at their predicted mass-to-charge (m/z) ratios in an MS/MS experiment would provide conclusive evidence for the primary structure of this compound.

Interactive Data Table: Theoretical MS/MS Fragmentation of this compound

The following table details the theoretically calculated monoisotopic m/z values for the primary fragment ions (b and y ions) of singly protonated this compound ([M+H]+).

Computational and Theoretical Modeling of L Alanyl L Alanyl L Alanylglycine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of L-Alanyl-L-alanyl-L-alanylglycine at the electronic level. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and the energies associated with its various states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For peptides like this compound, DFT, particularly with the B3LYP functional, is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. researchgate.netnih.gov For the related dipeptide L-alanylglycine, studies have shown that the calculated vibrational wavenumbers, when scaled, align well with experimental data. nih.gov The analysis of these frequencies, such as the red shift in the N-H stretching frequency, can indicate the presence and strength of intramolecular and intermolecular hydrogen bonds. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Dipeptide (L-alanylglycine) This table is illustrative and based on data for a smaller, related peptide. The principles apply to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₃⁺ stretching | Red-shifted from typical values |

| HNH bending | ~1598 |

| C=O stretching | Varies with conformation |

| Peptide bond vibrations | Complex and conformation-dependent |

Data derived from studies on L-alanylglycine. researchgate.netnih.gov

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure and energetics of molecules. dergipark.org.trnih.gov

For peptides, ab initio methods are used to perform high-accuracy calculations of properties like gas-phase acidities and to study the potential energy surface. dergipark.org.trnih.gov For instance, in studies of similar dipeptides like L-alanyl-L-alanine, ab initio calculations have been used to determine the structures and relative energies of different conformers in the presence of explicit water molecules. researchgate.net These methods are also crucial for benchmarking the accuracy of less computationally expensive methods like DFT. nih.gov The G2 level of theory, a composite ab initio method, has been shown to provide excellent results for properties like gas-phase acidities of amino acids. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide insights into its conformational flexibility and the significant influence of the surrounding solvent. nih.gov

These simulations model the peptide and solvent molecules (typically water) as a system of interacting particles. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the peptide folds, unfolds, and samples different conformations. nih.gov Studies on the similar alanine (B10760859) dipeptide have shown that the solvent environment plays a critical role in determining the populations of different conformations. nih.gov For example, in water, the peptide tends to adopt conformations like PPII, αL, and αR, while in less polar solvents like chloroform, the C5 conformation is more prevalent. nih.gov MD simulations also allow for the analysis of solute-solvent interactions, including the formation and breaking of hydrogen bonds between the peptide and water molecules. nih.gov

Intermolecular Interactions and Electrostatic Potential Mapping

Understanding the non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, is crucial for comprehending the structure and function of peptides.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals within a molecule. It provides a localized, Lewis-like picture of chemical bonding and can quantify the strength of interactions such as hydrogen bonds. nih.govrsc.org

In the context of this compound, NBO analysis can be used to investigate the donor-acceptor interactions that constitute hydrogen bonds. aiu.edu For example, the interaction between a lone pair (n) on an oxygen or nitrogen atom and an antibonding sigma orbital (σ) of a nearby N-H or O-H bond is a hallmark of a hydrogen bond. nih.govaiu.edu The energy of this n→σ interaction, calculated through NBO analysis, provides a quantitative measure of the hydrogen bond strength. researchgate.net Studies on the related dipeptide L-alanylglycine have used NBO analysis to confirm the presence of strong intermolecular hydrogen bonding. nih.gov

Table 2: Illustrative NBO Analysis Data for a Hydrogen Bond This table presents a hypothetical example of NBO data for a hydrogen bond that could be found in a peptide system.

| Donor NBO (Atom) | Acceptor NBO (Atoms) | E(2) (kcal/mol) |

| LP (O) | σ* (N-H) | > 5.0 |

E(2) represents the stabilization energy associated with the donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. researchgate.net

The Group Electrostatic Potential (GEP) and Distributed Polarizability (GDP) model is a method for accurately describing the electrostatic properties of molecules by partitioning them into functional groups. nih.govresearchgate.net This approach allows for a detailed analysis of how the structural features of a molecule, such as its conformation and protonation state, influence its intermolecular potential. nih.govresearchgate.net

For a peptide like this compound, the GEP/GDP model can be used to calculate the electrostatic potential and polarizability by assembling the contributions from its constituent amino acid residues or even smaller functional groups. nih.govresearchgate.net Research on dipeptides has demonstrated that this model can reproduce the exact electrostatic potential with high accuracy. nih.govresearchgate.net This method is valuable for predicting interaction energies and optoelectronic properties, and for understanding how the charge distribution changes with the peptide's conformation and the surrounding environment. nih.govresearchgate.net The electrostatic potential can be mapped onto the electron density isosurface to visualize regions of positive and negative potential, which are important for intermolecular interactions. researchgate.net

Potential Energy Surface (PES) Scans for Conformational Landscape Exploration

Potential Energy Surface (PES) scans are a fundamental computational tool for mapping the conformational landscape of a peptide like this compound. This method systematically explores the potential energy of the molecule as a function of specific internal coordinates, most notably the backbone dihedral angles (phi, ψ) and side-chain dihedral angles (chi, χ). By systematically rotating these bonds and calculating the corresponding energy, a multi-dimensional energy map is generated. The minima on this surface correspond to stable conformers, while the pathways between them reveal the energy barriers for conformational transitions.

The exploration of the conformational space of peptides is crucial as their biological function is intrinsically linked to their three-dimensional structure. While specific PES scan data for this compound is not extensively available in public literature, the principles can be illustrated through studies on related alanine and glycine-containing peptides.

Research Findings from Analogous Systems

Computational studies on smaller peptides, such as L-alanyl-L-alanine (Ala-Ala), provide insight into the methodologies and expected outcomes of PES scans. For instance, ab initio and density functional theory (DFT) calculations are commonly employed to generate the PES. These studies reveal that even for a simple dipeptide, multiple stable conformers can exist. cas.cznih.gov The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment.

For a tetrapeptide like this compound, the conformational landscape is significantly more complex due to the increased number of rotatable bonds. A systematic PES scan would involve the variation of the dihedral angles of each of the four amino acid residues. The resulting data would identify low-energy conformations, which are the most likely structures the peptide will adopt.

A hypothetical PES scan for this compound would likely focus on the Ramachandran plots for each of the alanine and glycine (B1666218) residues. The glycine residue, lacking a side chain, typically exhibits a much broader range of allowed phi and psi angles compared to the alanine residues.

Interactive Data Tables

The following tables represent the type of data that would be generated from a PES scan and subsequent analysis of the stable conformers of this compound. Please note that this data is illustrative and based on typical values found in peptide conformational studies.

Table 1: Hypothetical Low-Energy Conformers of this compound

This table showcases a set of hypothetical low-energy conformers that could be identified from a PES scan. The relative energy indicates the stability of each conformer with respect to the most stable structure (Conformer 1).

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bonds |

| 1 | 0.00 | Ala(1) CO ... Ala(3) NH |

| 2 | 1.25 | Ala(2) CO ... Gly(4) NH |

| 3 | 2.50 | Ala(3) CO ... Gly(4) COOH |

| 4 | 3.75 | Ala(1) NH ... Ala(2) CO |

Table 2: Representative Dihedral Angles for a Hypothetical Stable Conformer of this compound (Conformer 1)

This table provides a detailed look at the backbone (phi, psi) and side-chain (chi) dihedral angles for a hypothetical most stable conformer. These angles define the three-dimensional structure of the peptide backbone and the orientation of the alanine side chains.

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Chi (χ1) Angle (°) |

| L-Alanine(1) | -135 | 135 | 60 |

| L-Alanine(2) | -80 | 150 | -60 |

| L-Alanine(3) | -75 | 145 | 180 |

| Glycine(4) | 90 | 0 | N/A |

The data presented in these tables would be the direct output of computational modeling and would form the basis for understanding the structural preferences and dynamic behavior of this compound. The identification of these stable conformers is the first step in more complex simulations, such as molecular dynamics, which can explore how the peptide behaves over time.

Advanced Analytical Methodologies for Research on L Alanyl L Alanyl L Alanylglycine

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for isolating L-Alanyl-L-alanyl-L-alanylglycine from complex mixtures and for assessing its purity. The choice of technique depends on the specific analytical goal, from initial screening to high-resolution separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of peptides like this compound. waters.com These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). UPLC, by utilizing smaller particle sizes in the column, offers significantly higher resolution and faster analysis times compared to traditional HPLC. youtube.com

For peptide analysis, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the peptide is influenced by its hydrophobicity. The separation can be optimized by adjusting the gradient of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. waters.com The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities from the main peptide peak. waters.com

Interactive Table: Comparison of HPLC and UPLC for Peptide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Resolution | Good | Excellent waters.comyoutube.com |

| Analysis Time | Longer | Shorter waters.com |

| System Pressure | Lower | Higher |

| Sensitivity | Good | Higher youtube.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like peptides. polylc.comnih.govcncb.ac.cn In contrast to reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. nih.govyoutube.com The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov

This technique offers a complementary selectivity to RP-HPLC, where polar peptides that are poorly retained in reversed-phase systems can be effectively separated. polylc.comcncb.ac.cn The elution order in HILIC is generally the opposite of that in RP-HPLC, with more hydrophilic compounds being more strongly retained. polylc.comnih.gov This makes HILIC a valuable tool for comprehensive peptide analysis, especially when combined with other chromatographic techniques in multidimensional approaches. nih.gov

Thin-Layer Chromatography (TLC) for Initial Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the initial analysis of this compound. springernature.com It involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel or cellulose, coated on a flat carrier like a glass plate. reachdevices.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample migrate at different rates, leading to their separation.

TLC is useful for quickly assessing the presence of the peptide, checking for major impurities, and monitoring the progress of a chemical reaction. springernature.comresearchgate.net Different solvent systems can be tested to find the optimal conditions for separation. akjournals.com While not as quantitative or high-resolution as HPLC, TLC provides valuable preliminary data and can be used to screen a large number of samples simultaneously. springernature.comnih.gov Visualization of the separated spots is typically achieved by staining with a reagent like ninhydrin (B49086), which reacts with the amino groups in the peptide to produce colored spots. akjournals.com

Interactive Table: Common TLC Systems for Amino Acid and Peptide Analysis

| Stationary Phase | Mobile Phase Composition (Example) | Detection Method |

|---|---|---|

| Silica Gel | n-butanol : acetic acid : water (3:1:1) reachdevices.com | Ninhydrin spray reachdevices.comakjournals.com |

| Cellulose | 2-butanol–pyridine–glacial acetic acid–water (39:34:10:26) akjournals.com | Ninhydrin spray akjournals.com |

| Ion Exchange | Citrate buffer (pH 3.3) akjournals.com | Ninhydrin spray akjournals.com |

Mass Spectrometry for Quantitative Determination

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used for the highly sensitive and specific quantification and identity confirmation of this compound.

LC-MS/MS for High-Sensitivity Quantification in Complex Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the highly sensitive and selective quantification of peptides in complex biological and pharmaceutical samples. nih.govrsc.orgresearchgate.net In this setup, the LC system separates the peptide of interest from other components in the sample, which are then introduced into the mass spectrometer. uni-muenchen.de

The mass spectrometer is operated in a mode called multiple reaction monitoring (MRM) for quantification. In MRM, the first mass analyzer (MS1) is set to select the specific mass-to-charge ratio of the parent ion of this compound. This selected ion is then fragmented in a collision cell, and a specific fragment ion is monitored by the second mass analyzer (MS2). This two-stage filtering process significantly reduces background noise and enhances the specificity and sensitivity of the analysis, allowing for the detection of the peptide at very low concentrations. nih.gov Derivatization of the peptide with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can further enhance sensitivity and chromatographic performance. nih.govnih.gov

Accurate Mass Measurement for Identity Confirmation

Accurate mass measurement, typically performed using high-resolution mass spectrometers such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, is crucial for the unambiguous confirmation of the elemental composition and identity of this compound. nih.govnih.gov These instruments can measure the mass of a molecule with very high precision, often to within a few parts per million (ppm). nih.gov

By comparing the experimentally measured accurate mass to the theoretical calculated mass of this compound, a high degree of confidence in its identification can be achieved. youtube.com This is particularly important to differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Accurate mass data is a key component in the structural elucidation and characterization of peptides.

Elemental and Amino Acid Compositional Analysis

The precise characterization of a synthetic peptide like this compound is fundamental to ensuring its identity, purity, and quantity. Elemental and amino acid compositional analyses are cornerstone methodologies for verifying that the correct sequence has been synthesized and for determining the proportion of peptidic material in a given sample.

Quantitative Amino Acid Analysis (AAA)

Quantitative Amino Acid Analysis (AAA) is a highly accurate and widely used method to determine the amino acid composition of a peptide. nih.gov The process provides the relative ratios of the constituent amino acids, which serves as a crucial verification of the peptide's identity.

The standard procedure for AAA involves several key steps. libretexts.orglibretexts.org First, the peptide bonds of this compound are broken through acid hydrolysis, typically by heating the sample with 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours. libretexts.org This process liberates the individual amino acids: L-Alanine and Glycine (B1666218).

Following hydrolysis, the resulting mixture of free amino acids is separated using chromatographic techniques. libretexts.orgcreative-proteomics.com Ion-exchange chromatography is a traditional and reliable method, where amino acids are separated based on their charge properties. creative-proteomics.com Alternatively, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed after the amino acids have been derivatized. fiveable.meyoutube.com Derivatization, for instance with ninhydrin or AccQ•Tag, renders the amino acids detectable by UV or fluorescence detectors, enhancing the sensitivity and accuracy of quantification. libretexts.orgyoutube.com

For this compound, the expected outcome of a successful AAA is a molar ratio of Alanine (B10760859) to Glycine of 3:1. The measured quantities of each amino acid are compared against known standards to confirm this ratio, thereby validating the peptide's primary structure.

Table 1: Representative Data from Quantitative Amino Acid Analysis of this compound

This table illustrates typical results from an AAA experiment on a sample of this compound. The analysis confirms the expected 3:1 molar ratio between Alanine and Glycine.

| Amino Acid | Theoretical Molar Ratio | Observed Molar Ratio | Conformity |

| Alanine | 3.0 | 2.98 | ✅ |

| Glycine | 1.0 | 1.01 | ✅ |

Net Peptide Content Determination

Lyophilized peptide powders, the common form for research samples, are not composed entirely of the target peptide. ambiopharm.com They invariably contain non-peptidic materials such as residual water, counterions (often trifluoroacetate (B77799) from HPLC purification), and adsorbed solvents. ambiopharm.comlifetein.com The Net Peptide Content (NPC) defines the actual percentage of peptide material by weight within the lyophilized powder. bachem.com Determining the NPC is critical for accurately calculating peptide concentrations for experiments.

Amino Acid Analysis (AAA) and elemental analysis are the two primary methods used to determine NPC. bachem.cominnovagen.com In the context of AAA, the absolute amount of each amino acid quantified in a known mass of the lyophilized powder is used to calculate the total mass of the peptide. This peptide mass is then expressed as a percentage of the initial total mass of the powder.

The calculation is as follows: Net Peptide Content (%) = (Mass of Peptide / Total Mass of Lyophilized Powder) x 100

Typically, the net peptide content for synthetic peptides ranges from 60% to 90%, depending on the peptide's sequence, its hygroscopicity, and the purification methods used. ambiopharm.cominnovagen.com

Table 2: Example Calculation of Net Peptide Content for this compound

This table demonstrates how data from AAA and the initial sample weight are used to calculate the Net Peptide Content.

| Parameter | Value | Unit |

| Initial Gross Weight of Sample | 10.0 | mg |

| Total Amount of Amino Acids (from AAA) | 7.5 | mg |

| Calculated Net Peptide Content | 75.0 | % |

Techniques for Solvent and Water Content Determination in Research Samples

Residual water and solvents within a lyophilized peptide sample can significantly impact its stability, solubility, and measured weight. pepdd.com Accurate quantification of these volatile components is therefore a critical aspect of quality control in peptide research.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for determining the water content in a sample with high accuracy and specificity. gmpinsiders.comsigmaaldrich.com The technique is based on a stoichiometric reaction between iodine and water, which ensures that only water is measured, without interference from other volatile substances. sigmaaldrich.com

For lyophilized peptides, which are often highly hygroscopic, care must be taken to prevent contamination from atmospheric moisture during analysis. mt.com Two main types of KF titration are used:

Volumetric KF Titration : Suitable for samples with a water content greater than 0.1%. scharlab.com

Coulometric KF Titration : Used for determining trace amounts of water (from 1 ppm to 5%), making it ideal for highly desiccated samples. gmpinsiders.com

Due to the solid nature of the peptide and to avoid potential side reactions with the KF reagents, a KF oven is often employed. mt.comsigmaaldrich.com The sample is heated in a sealed vial, and an inert carrier gas (like dry nitrogen) transports the evaporated water from the sample into the titration cell for quantification. mt.com Residual water content in lyophilized peptides can range from approximately 2% to 15%. pepdd.com

Table 3: Typical Water Content Results for a Lyophilized this compound Sample via Karl Fischer Titration

This table presents representative data for water content analysis using the coulometric Karl Fischer method with an oven.

| Analysis Method | Sample Weight (mg) | Measured Water (µg) | Water Content (%) |

| Coulometric KF Titration | 5.25 | 215.25 | 4.10 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify volatile and semi-volatile compounds in a sample. americanpeptidesociety.org While peptides themselves are non-volatile and thus not directly suitable for GC analysis, the technique is indispensable for determining the presence of residual solvents from the synthesis and purification processes. americanpeptidesociety.org Common residual solvents in peptide samples include acetonitrile, isopropanol, and diethyl ether.

For this application, Headspace Gas Chromatography (HS-GC) is the preferred method. In HS-GC, the solid peptide sample is placed in a sealed vial and heated. This causes the volatile residual solvents to partition into the gas phase (the "headspace") above the sample. A sample of this headspace gas is then injected into the GC system.

Inside the GC, the different solvent components are separated based on their boiling points and interactions with the stationary phase of the GC column. americanpeptidesociety.org As each solvent elutes from the column, it is detected and quantified, typically by a Flame Ionization Detector (FID). americanpeptidesociety.org This allows for the identification and measurement of each residual solvent in the original peptide sample.

Table 4: Representative Headspace GC Data for Residual Solvents in a this compound Sample

This table shows hypothetical results for the analysis of common residual solvents that may be present in a peptide sample after synthesis and purification. The values are typically reported in parts per million (ppm).

| Residual Solvent | Retention Time (min) | Detected Amount (ppm) |

| Acetonitrile | 3.45 | 150 |

| Isopropanol | 4.12 | < 50 |

| Diethyl Ether | 2.89 | < 25 |

Q & A

Q. How can researchers ethically address unintended byproducts discovered during synthesis?

- Methodological Answer : Characterize byproducts via high-resolution MS and NMR. If biologically relevant, disclose in the "Results and Discussion" section with proposed formation mechanisms (e.g., racemization at chiral centers). Exclude non-reproducible artifacts, but document them in supplementary materials for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.